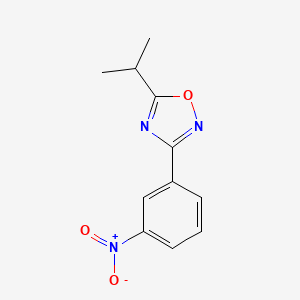
N-(tert-butyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide
説明
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions between carbamimide and aromatic acids in the presence of coupling agents under basic conditions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate by Sanjeevarayappa et al. (2015) (Sanjeevarayappa et al., 2015). These procedures are characterized by the use of spectroscopic techniques for characterization, including LCMS, NMR, and IR, alongside CHN elemental analysis and XRD data for structure confirmation.
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using X-ray diffraction studies. For instance, derivatives of N-Boc piperazine have been structurally characterized, revealing linear or L-shaped conformations depending on the substituents, as detailed by Kulkarni et al. (2016) (Kulkarni et al., 2016). These studies also include analyses of intermolecular interactions and crystal packing, contributing to a deeper understanding of the compound's molecular architecture.
Chemical Reactions and Properties
Chemical modification and reactivity studies, such as those conducted on related piperazine derivatives, shed light on the potential functional group transformations and the impact of structural changes on the compound's properties. For example, Nie et al. (2020) explored the chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, revealing insights into the structure-activity relationships (Nie et al., 2020).
科学的研究の応用
Synthesis and Characterization
N-(tert-butyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide and its derivatives are often synthesized through condensation reactions involving various organic compounds. These compounds are characterized by techniques such as LCMS, NMR (1H, 13C), IR spectroscopy, and X-ray diffraction studies. This level of characterization helps in understanding the structural and chemical properties, which is crucial for their application in medicinal chemistry and drug development (Sanjeevarayappa et al., 2015).
Biological Evaluation
Derivatives of N-(tert-butyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide have been evaluated for various biological activities, including antibacterial and anthelmintic activities. These evaluations are important for identifying potential therapeutic uses of these compounds. For instance, certain derivatives have shown moderate anthelmintic activity, indicating their potential use in treating parasitic worm infections (Sanjeevarayappa et al., 2015).
Antimicrobial and Analgesic Agents
Compounds synthesized from N-(tert-butyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide and related structures have been explored as anti-inflammatory and analgesic agents. Their ability to inhibit cyclooxygenase enzymes (COX-1/COX-2) suggests their potential as therapeutic agents for inflammation and pain management. These activities are assessed through various pharmacological screenings, indicating their effectiveness compared to standard drugs (Abu‐Hashem et al., 2020).
Pharmacological Properties
The pharmacological properties of derivatives, including their selectivity and potency as receptor ligands, are of significant interest. Studies focus on modifications to enhance receptor affinity and selectivity, particularly for targets like dopamine receptors. This research contributes to the development of compounds with potential applications in treating neurological and psychiatric disorders (Leopoldo et al., 2002).
Development of New Protecting Groups
The synthesis of N-(tert-butyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide derivatives has led to the development of new protecting groups for carboxamide functions. These groups are designed to be stable under certain conditions but removable under others, facilitating the synthesis of complex organic molecules. This advancement is crucial for synthetic chemistry and drug development, enabling the creation of novel compounds with potential therapeutic applications (Muranaka et al., 2011).
特性
IUPAC Name |
N-tert-butyl-4-[(5-chloro-2-methoxyphenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O2/c1-17(2,3)19-16(22)21-9-7-20(8-10-21)12-13-11-14(18)5-6-15(13)23-4/h5-6,11H,7-10,12H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICJAOPBEVMRMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-(5-chloro-2-methoxybenzyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4578546.png)
![3-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4578555.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B4578566.png)
![4-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4578572.png)
![5-[2-(2-furyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4578576.png)

![3-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4578583.png)
![2-[1-(2-aminobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenylethanone](/img/structure/B4578596.png)

![methyl 2-[({[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-(3-methoxypropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4578616.png)

![N-[2-(1-azepanylcarbonyl)-4-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B4578646.png)